Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate

conformational analysis substituent topology drug-likeness

Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate (PubChem CID 744040; molecular formula C17H16ClNO4; MW 333.8 g/mol) is a synthetic benzamide-ester conjugate featuring an ortho-substituted benzoate moiety. Unlike its widely studied para-substituted analogs such as meglitinide (HB 699), this compound positions the ester function directly adjacent to the benzamido linkage, creating a sterically constrained pharmacophore with a computed octanol-water partition coefficient (XLogP3) of 4.1 and a topological polar surface area (TPSA) of 64.6 Ų.

Molecular Formula C17H16ClNO4
Molecular Weight 333.8 g/mol
Cat. No. B5627217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-chloro-2-methoxybenzamido)benzoate
Molecular FormulaC17H16ClNO4
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C17H16ClNO4/c1-3-23-17(21)12-6-4-5-7-14(12)19-16(20)13-10-11(18)8-9-15(13)22-2/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyBBHZQAZLSVNHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-Chloro-2-Methoxybenzamido)Benzoate: A Structurally Distinct Ortho-Substituted Intermediate for Metabolic and Inflammatory Pathway Exploration


Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate (PubChem CID 744040; molecular formula C17H16ClNO4; MW 333.8 g/mol) is a synthetic benzamide-ester conjugate featuring an ortho-substituted benzoate moiety [1]. Unlike its widely studied para-substituted analogs such as meglitinide (HB 699), this compound positions the ester function directly adjacent to the benzamido linkage, creating a sterically constrained pharmacophore with a computed octanol-water partition coefficient (XLogP3) of 4.1 and a topological polar surface area (TPSA) of 64.6 Ų [2]. These physicochemical properties confer distinct solubility and membrane-permeability characteristics relative to the para-carboxylic acid or para-ester members of this chemical series, making it a rationally selected scaffold when orthogonal substitution geometry is required for target engagement or intellectual property differentiation.

Why Ortho-Ester Geometry Prevents Direct Replacement of Ethyl 2-(5-Chloro-2-Methoxybenzamido)Benzoate with Para-Substituted Analogs


The 5-chloro-2-methoxybenzamide scaffold is recognized in at least two therapeutically relevant chemotypes: the meglitinide (HB 699) class of insulin secretagogues bearing a para-benzoic acid or para-ester, and NLRP3 inflammasome inhibitors typified by 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (JC-124) [1][2]. However, the target compound is structurally unique because it incorporates an ortho-ethyl ester on the benzoate ring rather than the para-substitution found in all clinically profiled analogs. This ortho geometry fundamentally alters the spatial orientation of the ester carbonyl, hydrogen-bonding capacity (1 donor / 4 acceptors), and the conformational landscape around the central amide bond [3]. As a result, neither meglitinide (a para-carboxylic acid; KATP channel IC50 = 0.26–1.6 μM) nor the para-sulfonamide NLRP3 inhibitors can be substituted for this compound when the synthetic pathway, structure-activity relationship (SAR) hypothesis, or patent strategy depends on the ortho-ester topology [1]. The following quantitative evidence guide delineates these differences to inform scientifically rigorous procurement decisions.

Quantitative Differentiation of Ethyl 2-(5-Chloro-2-Methoxybenzamido)Benzoate from Closest Analogs: An Evidence-Based Procurement Guide


Ortho- vs. Para-Ester Topology: Conformational and Physicochemical Differentiation from Meglitinide (HB 699)

The target compound features an ortho-ethyl ester substituent on the benzoate ring (ethyl 2-{[5-chloro-2-methoxybenzoyl]amino}benzoate), whereas the most closely studied analog, meglitinide (HB 699), bears a para-benzoic acid (4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzoic acid). This substitution difference produces a computed XLogP3 of 4.1 for the target compound versus 3.1 for meglitinide, indicating a ~10-fold higher octanol-water partition coefficient and increased lipophilicity [1]. The TPSA differs by only 8.7 Ų (64.6 vs. 73.3 Ų), suggesting comparable passive membrane permeability potential, yet the ortho-ester topology reduces the hydrogen bond donor count from 2 (meglitinide) to 1, which may reduce aqueous solubility and alter protein-binding profiles [2].

conformational analysis substituent topology drug-likeness

Molecular Weight and Heavy Atom Count: Potency-Normalized Ligand Efficiency Comparison with Meglitinide

The target compound (MW 333.8 g/mol; 23 heavy atoms) and meglitinide (MW 333.8 g/mol; 23 heavy atoms) are isomeric and share identical molecular formulae (C17H16ClNO4). Meglitinide is a validated KATP channel inhibitor with IC50 values of 0.26, 0.53, and 1.6 μM against SUR1-, SUR2A-, and SUR2B-containing channels, respectively . Because the target compound has the same heavy-atom count but an ortho-ester topology, any observed equipotency or differential potency can be directly attributed to the regioisomeric substitution pattern rather than molecular size or lipophilic bulk. For researchers performing ligand-efficiency analysis, this makes the target compound an ideal negative control or comparator that isolates the contribution of ortho- vs. para-substitution geometry on target binding [1].

ligand efficiency molecular weight heavy atom count

Absence of Carboxylic Acid Group: Divergence from the NLRP3 Inflammasome Inhibitor Pharmacophore

The NLRP3 inflammasome inhibitor chemotype, exemplified by JC-124 (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide), requires a para-sulfonamide group for activity, with published IC50 values in the low micromolar range for NLRP3-mediated IL-1β release inhibition [1]. The target compound is a neutral ortho-ethyl ester, lacking both the anionic carboxylate or sulfonamide pharmacophore and the para-substitution geometry. While direct comparative NLRP3 inhibition data are not available for the target compound, the structural divergence implies a fundamentally different mechanism-of-action profile. In procurement terms, the ester functionality provides a synthetic handle for further derivatization (e.g., hydrolysis to the ortho-acid, amidation, or reduction) that the para-sulfonamide or para-carboxylic acid analogs do not offer without altering their core pharmacophore [2].

NLRP3 inflammasome carboxylic acid bioisostere substituent tolerance

Rotatable Bond Count and Conformational Flexibility: A Structural Parameter Differentiating Ortho- from Para-Ester Analogs

The target compound has a computed rotatable bond count of 6, identical to meglitinide (6), but the spatial distribution of these bonds differs critically: the ortho-ester places a rotatable bond directly adjacent to the rigid benzamido plane, increasing the number of energetically accessible conformers compared to the para-substituted series where the flexible ethylene linker (in meglitinide) or the para-ester is separated from the amide by an aromatic ring [1]. This increased local conformational freedom in the ortho-series may translate into a larger ensemble of solution-phase conformations with entropic penalties for binding that are not captured by static 2D descriptors. For structure-based design programs, this makes the target compound a uniquely challenging scaffold for assessing the role of conformational preorganization in target engagement [2].

conformational entropy rotatable bonds ligand preorganization

Optimal Procurement and Research Application Scenarios for Ethyl 2-(5-Chloro-2-Methoxybenzamido)Benzoate Based on Quantitative Differentiation Evidence


Synthesis and Screening of Ortho-Substituted Benzamide Libraries for Metabolic Target Deconvolution

In programs that require systematic exploration of regioisomeric SAR around benzamide-based insulin secretagogues, the target compound serves as the ortho-ester regioisomer of meglitinide. Its identical molecular weight and heavy-atom count but ~10-fold higher lipophilicity (XLogP3 4.1 vs. 3.1) allows its use as a matched molecular pair to isolate the effect of ortho-substitution on potency and membrane permeability [1]. Procurement of this specific ortho-ester is justified when preparing focused libraries that probe steric tolerance near the sulfonylurea receptor (SUR1) binding site, where para-substituted analogs have already demonstrated KATP channel inhibition (IC50 0.26–1.6 μM) .

Ortho-Ester as a Non-Anionic Negative Control for NLRP3 Inflammasome Inhibitor Studies

For research groups studying the NLRP3 inflammasome using JC-124 (a para-sulfonamide inhibitor) as a positive control, the target compound provides a structurally related but pharmacophorically distinct negative control. The absence of an anionic center and para-substitution ensures that any observed anti-inflammatory effect is attributable to the specific sulfonamide-carboxylate pharmacophore rather than nonspecific benzamide backbone effects [2]. This is critical for target validation experiments where the anionic charge of meglitinide or JC-124 may confound interpretation of cellular assay results.

Synthetic Intermediate for Ethyl Ester Prodrugs and Ortho-Derivatized Bioisosteres

The ethyl ester moiety is a well-precedented prodrug functionality and a synthetic handle for further modification. Unlike meglitinide (a free acid that requires protection before further derivatization), the target compound is directly accessible for amidation, reduction, or transesterification reactions without additional synthetic steps [1]. Its ortho geometry also places the ester in a sterically hindered environment, potentially offering hydrolytic stability advantages over para-ester analogs when used in cellular assays over extended time periods.

Quote Request

Request a Quote for Ethyl 2-(5-chloro-2-methoxybenzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.